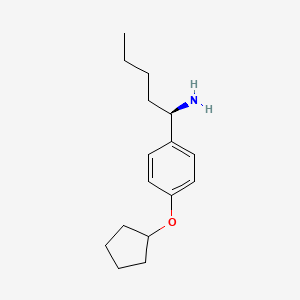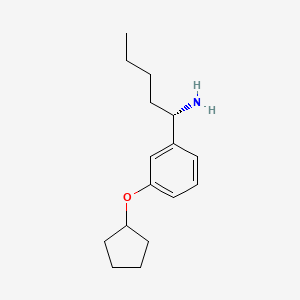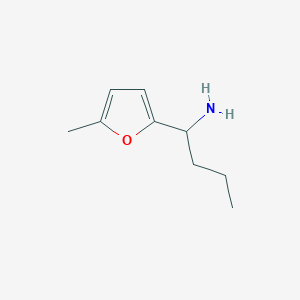
(E)-6-Bromo-5-fluoro-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-6-Bromo-5-fluoro-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one is a synthetic organic compound that belongs to the class of hydroxyimino derivatives This compound is characterized by the presence of bromine, fluorine, and hydroxyimino functional groups attached to an indanone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-Bromo-5-fluoro-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 5-fluoro-2,3-dihydro-1H-inden-1-one, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 6-position.
Oximation: The brominated intermediate is then subjected to oximation using hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This step introduces the hydroxyimino group at the 2-position, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of more efficient brominating agents, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-6-Bromo-5-fluoro-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The hydroxyimino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of amine derivatives.
Oxidation: Formation of oxo derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-6-Bromo-5-fluoro-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The hydroxyimino group may play a role in binding to enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2-(Hydroxyimino)-N-(2-(4-methylpentyl)amino)ethylacetamide: A non-pyridinium oxime reactivator of acetylcholinesterase.
(±)-(E)-4-Ethyl-2-[(E)-hydroxyimino]-5-nitro-3-hexenamide: A cell-permeable nitric oxide donor.
Uniqueness
(E)-6-Bromo-5-fluoro-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and biological activity. The combination of these functional groups with the hydroxyimino moiety provides a distinct chemical profile that sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C9H5BrFNO2 |
|---|---|
Molekulargewicht |
258.04 g/mol |
IUPAC-Name |
(2E)-6-bromo-5-fluoro-2-hydroxyimino-3H-inden-1-one |
InChI |
InChI=1S/C9H5BrFNO2/c10-6-3-5-4(1-7(6)11)2-8(12-14)9(5)13/h1,3,14H,2H2/b12-8+ |
InChI-Schlüssel |
BRHUNIWBCKDVSC-XYOKQWHBSA-N |
Isomerische SMILES |
C\1C2=CC(=C(C=C2C(=O)/C1=N/O)Br)F |
Kanonische SMILES |
C1C2=CC(=C(C=C2C(=O)C1=NO)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6-(trifluoromethyl)imidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B13050354.png)

![6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13050381.png)
![Hexahydropyrazino[2,1-C][1,4]oxazin-3(4H)-one hcl](/img/structure/B13050388.png)


![Methyl 2-benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13050408.png)
![2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13050411.png)
![2-[[(Z)-2-ethoxycarbonyl-3-hydroxybut-2-enylidene]amino]-2-phenylacetic acid](/img/structure/B13050424.png)





